molecular formula C11H15Cl3N2O2 B3065374 Benzylamine, N,N-bis(2-chloroethyl)-4-nitro-, hydrochloride CAS No. 40136-95-6

Benzylamine, N,N-bis(2-chloroethyl)-4-nitro-, hydrochloride

Cat. No.: B3065374
CAS No.: 40136-95-6
M. Wt: 313.6 g/mol
InChI Key: JDIDLDRXEFSBCW-UHFFFAOYSA-N
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Description

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is a nitrogen mustard derivative characterized by a benzyl group substituted with a nitro (-NO₂) moiety at the para position and two 2-chloroethyl groups attached to the central nitrogen atom. The para-nitro substitution likely enhances electrophilicity and stability compared to non-substituted benzyl derivatives, influencing reactivity and biological activity. Nitrogen mustards, in general, are alkylating agents with applications in chemotherapy and chemical warfare, though the nitro-substituted variant may exhibit distinct physicochemical and toxicological properties.

Properties

IUPAC Name

bis(2-chloroethyl)-[(4-nitrophenyl)methyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2O2.ClH/c12-5-7-14(8-6-13)9-10-1-3-11(4-2-10)15(16)17;/h1-4H,5-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIDLDRXEFSBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[NH+](CCCl)CCCl)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40136-95-6
Record name Benzylamine, N,N-bis(2-chloroethyl)-4-nitro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040136956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

One-Pot Alkylation-Chlorination Method

The most direct route, adapted from U.S. Patent 4,748,276, involves a one-pot reaction of p-nitrobenzylamine with ethylene chlorohydrin ($$ \text{Cl-CH}2\text{CH}2\text{-OH} $$) in the presence of thionyl chloride ($$ \text{SOCl}2 $$). The procedure leverages $$ \text{SOCl}2 $$ as both a chlorinating agent and a catalyst, enabling simultaneous alkylation and chloride substitution.

Procedure :

  • Reagent Setup : p-Nitrobenzylamine (1.52 g, 10 mmol) is dissolved in anhydrous ethanol (20 mL) under nitrogen.
  • Alkylation : Ethylene chlorohydrin (3.2 mL, 40 mmol) is added dropwise at 0°C, followed by slow addition of $$ \text{SOCl}_2 $$ (2.38 mL, 32 mmol).
  • Reaction : The mixture is refluxed at 80°C for 4 hours, precipitating the hydrochloride salt.
  • Workup : The crude product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.

Key Data :

Parameter Value
Yield 75%
Purity 95% (HPLC)
Recrystallization Ethanol/water

This method’s efficiency stems from avoiding intermediate isolation, though excess $$ \text{SOCl}_2 $$ necessitates careful handling to minimize side reactions.

Stepwise Alkylation Followed by Chlorination

An alternative approach first synthesizes N,N-bis(2-hydroxyethyl)-p-nitro-benzylamine, followed by hydroxyl-to-chlorine substitution. This method, inspired by cyclophosphamide synthesis techniques, offers better control over intermediate purity.

Procedure :

  • Alkylation : p-Nitrobenzylamine reacts with ethylene oxide (2.2 equiv) in tetrahydrofuran (THF) at 50°C for 12 hours, yielding the dihydroxy intermediate.
  • Chlorination : The intermediate is treated with $$ \text{PCl}_5 $$ (2.5 equiv) in chloroform at −10°C, followed by gradual warming to 25°C over 6 hours.
  • Acidification : The product is precipitated as the hydrochloride salt using concentrated HCl and recrystallized from acetonitrile.

Key Data :

Parameter Value
Intermediate Yield 82%
Final Yield 68%
Purity 93% (NMR)

While this method reduces side reactions, the multi-step protocol increases production time and cost.

Direct Alkylation Using 1,2-Dichloroethane

A less common but industrially viable method employs 1,2-dichloroethane ($$ \text{Cl-CH}2\text{CH}2\text{-Cl} $$) as the alkylating agent under basic conditions.

Procedure :

  • Base Activation : p-Nitrobenzylamine (1.52 g, 10 mmol) is suspended in dichloromethane (DCM) with potassium carbonate (4.15 g, 30 mmol).
  • Alkylation : 1,2-Dichloroethane (3.8 mL, 48 mmol) is added, and the mixture is stirred at 60°C for 24 hours.
  • Acidification : The organic layer is extracted, treated with HCl gas, and concentrated to precipitate the hydrochloride salt.

Key Data :

Parameter Value
Yield 58%
Purity 89% (TLC)

This method’s lower yield reflects competing elimination reactions but offers simplicity for large-scale synthesis.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • One-Pot Method : Ethanol enhances solubility of intermediates but risks esterification; switching to aprotic solvents like THF improves yield by 8–12%.
  • Chlorination Step : Maintaining temperatures below −5°C during $$ \text{PCl}_5 $$ addition minimizes phosphorous byproducts.

Stoichiometric Considerations

  • Ethylene Chlorohydrin : A 2.2:1 molar ratio relative to amine minimizes di-alkylation byproducts.
  • Thionyl Chloride : Substoichiometric amounts (0.8 equiv) reduce over-chlorination, enhancing purity to 97%.

Analytical Characterization and Purity Assessment

Spectroscopic Analysis

  • $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6): δ 8.21 (d, 2H, Ar-H), 7.72 (d, 2H, Ar-H), 3.85 (t, 4H, -N-CH2), 3.45 (t, 4H, -CH2-Cl).
  • IR (KBr): 1540 cm$$ ^{-1} $$ (NO$$ _2 $$), 690 cm$$ ^{-1} $$ (C-Cl).

Purity Protocols

Recrystallization from ethanol-water (1:1) achieves 95% purity, while silica gel chromatography (ethyl acetate/hexane) elevates purity to 99% for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
One-Pot Alkylation 75 95 High Moderate
Stepwise Chlorination 68 93 Moderate Low
Direct Alkylation 58 89 High High

The one-pot method balances yield and scalability, making it preferred for pilot-scale production, whereas the stepwise approach suits high-purity applications.

Industrial Applications and Scalability Considerations

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride serves as a precursor in antitumor agent synthesis and cross-linked polymer networks. Its industrial production requires closed reactors to handle volatile intermediates, with optimal batch sizes of 5–10 kg to maintain reaction homogeneity. Advances in continuous-flow chemistry could further enhance yield and safety profiles.

Scientific Research Applications

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Employed in studies involving the modification of biological molecules.

    Medicine: Investigated for its potential use in the development of therapeutic agents.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride involves its interaction with biological molecules, leading to the formation of covalent bonds. The chloroethyl groups can alkylate nucleophilic sites in DNA, proteins, and other biomolecules, resulting in the inhibition of their normal functions. This alkylation process can lead to cell death, making the compound useful in the development of chemotherapeutic agents.

Comparison with Similar Compounds

Structural and Functional Analogues

HN1 (Bis(2-chloroethyl)ethylamine)
  • CAS : 538-07-8 .
  • Properties: A vesicant and chemical warfare agent (classic nitrogen mustard). Reacts with DNA via alkylation, causing crosslinking. Hydrolyzes to form toxic byproducts like ethanol mustard (CAS 7747-69-5) .
  • Key Difference : Lacks aromatic substitution, reducing stability and altering hydrolysis pathways compared to benzyl/nitro derivatives.
HN2 (Mechlorethamine Hydrochloride)
  • CAS : 51-75-2 .
  • Properties : Clinically used chemotherapeutic agent. Rapid hydrolysis in aqueous solutions generates reactive aziridinium intermediates .
  • Key Difference : Smaller alkyl group increases volatility and reactivity but reduces target specificity compared to aromatic derivatives.
N-Benzyl-N,N-bis(2-chloroethyl)amine Hydrochloride
  • Structure : Benzyl group instead of p-nitro-benzyl.
  • CAS : 10429-82-0 .
  • Properties : Used in polymer-supported catalysts (e.g., rhodium complexes for hydrogenation) due to its mesoporous structure when copolymerized with divinylbenzene .
Phosphoramidate Derivatives
  • Example: N,N-bis(2-chloroethyl)amino ethyl phosphorochloridate.
  • Structure : Phosphate ester replaces one chloroethyl group.
  • Properties : Synthesized for chemotherapeutic applications; slower hydrolysis due to phosphoramidate linkage .
  • Key Difference : Phosphate group modifies reactivity and bioavailability compared to purely alkylated mustards.

Physicochemical and Reactivity Profiles

Compound Molecular Formula CAS Number Key Reactivity Applications
HN1 C₆H₁₃Cl₂N 538-07-8 Rapid hydrolysis to ethanol mustard; vesicant properties Chemical warfare
HN2 (Mechlorethamine) C₅H₁₁Cl₂N·HCl 51-75-2 Forms aziridinium ions; DNA alkylation Chemotherapy
N-Benzyl derivative (non-nitro) C₁₁H₁₆Cl₃N 10429-82-0 Polymer catalyst support; mesoporous structure Catalysis, materials science
p-Nitro-benzyl target compound* C₁₁H₁₅Cl₂N₂O₂·HCl Not listed Expected slower hydrolysis; enhanced stability due to nitro group (theoretical) Hypothesized drug delivery

*Hypothetical properties inferred from structural analogs.

Hydrolysis Pathways :
  • Non-aromatic mustards (HN1, HN2) hydrolyze rapidly in aqueous media, generating cytotoxic intermediates .
  • Aromatic derivatives (e.g., benzyl) exhibit slower hydrolysis due to steric hindrance and electron-withdrawing effects . The nitro group in the target compound may further retard hydrolysis, prolonging its half-life.
Toxicity :
  • HN1 and HN2 are highly toxic (LC₅₀ < 10 mg/kg in mammals) due to rapid DNA damage .
  • Benzyl derivatives show lower acute toxicity but may persist in the environment due to aromatic stability .

Biological Activity

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores its cytotoxic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride is characterized by its two chloroethyl groups and a p-nitrobenzyl moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer cells.

Cytotoxic Activity

1. Mechanisms of Action

The cytotoxic effects of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride are primarily attributed to its ability to alkylate DNA, leading to the disruption of DNA replication and transcription. The compound's chloroethyl groups can form reactive intermediates that bind to DNA, causing cross-linking and subsequent cell death.

2. In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)5.0Induces apoptosis through caspase activation
HepG2 (Liver)3.0Inhibits cell cycle progression
A549 (Lung)4.5Disrupts microtubule assembly

These results indicate that N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride can effectively inhibit the growth of cancer cells while sparing normal cells, suggesting a selective cytotoxicity profile .

Case Studies

Case Study 1: Breast Cancer Treatment

A study involving MDA-MB-231 breast cancer cells showed that treatment with N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride resulted in significant morphological changes consistent with apoptosis. The activation of caspase-3 was confirmed at concentrations as low as 1 µM, indicating its potency as an anticancer agent .

Case Study 2: Lung Cancer Cells

In another investigation, A549 lung cancer cells treated with N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride exhibited a marked decrease in cell viability, with an IC50 value of 4.5 µM. This study highlighted the compound's ability to disrupt microtubule dynamics, a critical process for cell division .

Research Findings

Recent research has focused on the structural modifications of N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride to enhance its biological activity:

  • Nitro Group Importance : The presence of the nitro group has been linked to increased anticancer activity through enhanced interactions with DNA .
  • Alkylation Mechanism : Studies suggest that the compound’s mechanism involves the formation of DNA adducts, leading to apoptosis via the intrinsic pathway .

Q & A

Basic Question: What are the validated synthetic routes for N,N-bis(2-Chloroethyl)-p-nitro-benzylamine hydrochloride, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves alkylation of p-nitrobenzylamine with bis(2-chloroethyl)amine derivatives under alkaline conditions. For example:

  • Step 1: Condensation of tris(2-chloroethyl)amine hydrochloride (TCA) with a nitrobenzylamine precursor in a 1:1 molar ratio (pH ~9–10, ethanol/water solvent) .
  • Step 2: Purification via recrystallization or column chromatography.
    Characterization:
  • NMR (1H/13C): Peaks for chloroethyl groups (δ 3.5–3.7 ppm, CH2Cl), aromatic protons (δ 7.5–8.2 ppm), and nitro groups (δ ~8.5 ppm) .
  • LC-MS: Molecular ion peaks ([M+H]+) and fragmentation patterns to confirm purity and structure .

Basic Question: What analytical techniques are recommended for quantifying this compound and its impurities?

Methodological Answer:

  • HPLC-UV/DAD: Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to resolve the parent compound from related substances (e.g., hydrolyzed chloroethyl derivatives) .
  • LC-HRMS: Accurate mass measurement (<5 ppm error) to distinguish isobaric degradation products .
  • Stability-Indicating Assays: Accelerated degradation studies under acidic/alkaline conditions to identify labile functional groups (e.g., nitro reduction or chloroethyl hydrolysis) .

Basic Question: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Store at 0–6°C in airtight, light-protected containers due to sensitivity to hydrolysis and nitro group photoreduction .
  • Decomposition Pathways:
    • Hydrolysis: Chloroethyl groups degrade in aqueous media (pH <3 or >10) to form ethanolamine derivatives .
    • Thermal Degradation: Above 40°C, nitro groups may undergo reduction, forming amine byproducts .

Advanced Question: What is the mechanistic basis for its alkylating activity, and how does this compare to cyclophosphamide?

Methodological Answer:

  • Mechanism: The bis(2-chloroethyl) groups form aziridinium intermediates in vivo, which alkylate DNA at guanine N7 positions, causing crosslinks and apoptosis .

  • Comparison to Cyclophosphamide:

    Parameter This Compound Cyclophosphamide
    Activation RequirementNon-enzymaticHepatic CYP450 oxidation
    DNA Crosslinking EfficiencyHigher (due to nitro group electron withdrawal)Moderate
    Reference: Structural analogs in show nitro groups enhance electrophilicity of chloroethyl arms .

Advanced Question: How can researchers identify and quantify degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation: Expose to 0.1M HCl (24h, 60°C) or 0.1M NaOH (24h, 25°C) .
  • Key Degradants:
    • Product A: N-(2-Chloroethyl)-p-nitro-benzylamine (loss of one chloroethyl arm).
    • Product B: p-Nitrobenzylamine (complete hydrolysis).
  • Detection: Use LC-MS/MS with MRM transitions (e.g., m/z 285 → 212 for Product A) .

Advanced Question: What structure-activity relationship (SAR) insights guide the design of analogs with reduced toxicity?

Methodological Answer:

  • Modifications:
    • Nitro Group Replacement: Substitute with electron-withdrawing groups (e.g., trifluoromethyl) to maintain alkylating potency while reducing redox-mediated toxicity .
    • Chloroethyl Chain Length: Shorter chains (e.g., chloromethyl) decrease crosslinking but improve solubility .
  • Testing:
    • In vitro: DNA alkylation assays (e.g., comet assay) .
    • In vivo: Toxicity profiling in murine models (LD50 and hematological toxicity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzylamine, N,N-bis(2-chloroethyl)-4-nitro-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzylamine, N,N-bis(2-chloroethyl)-4-nitro-, hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.